molecular formula C37H56O10 B123390 Dimadectin CAS No. 156131-91-8

Dimadectin

Cat. No.: B123390
CAS No.: 156131-91-8
M. Wt: 660.8 g/mol
InChI Key: CMZOLQQGUABKKN-STGYROPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimadectin is a semi-synthetic macrocyclic lactone belonging to the avermectin class, which is widely used in veterinary medicine for the treatment and prevention of parasitic infections in animals. Derived from natural fermentation products of Streptomyces species, avermectins are modified to enhance their pharmacokinetic and safety profiles . This compound shares structural similarities with other avermectins, such as abamectin, ivermectin, and doramectin, but features a unique substitution pattern that influences its biological activity and stability. It is primarily employed against nematodes and arthropods, targeting the glutamate-gated chloride channels in parasites, leading to paralysis and death . Its development aligns with U.S. Patent No. 4,199,569, which covers 22,23-dihydro derivatives of avermectins, underscoring its semi-synthetic origin and optimized efficacy .

Properties

CAS No.

156131-91-8

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8-,24-11-,27-10-/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1

InChI Key

CMZOLQQGUABKKN-STGYROPVSA-N

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)/C)O[C@@H]1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C

Synonyms

Dimadectin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Avermectins

Compound Key Structural Feature Target Parasites Half-Life (Hours)
This compound Proprietary C-substituent Nematodes, Arthropods 48–72*
Ivermectin 22,23-dihydro modification Nematodes, Mites, Lice 18–36
Doramectin C25 cyclohexyl group Gastrointestinal Nematodes 72–96
Abamectin Unmodified avermectin B1 Mites, Leaf Miners 12–18

*Estimated based on avermectin class pharmacokinetics .

Pharmacokinetic Profiles

  • Absorption and Bioavailability : this compound exhibits high lipid solubility, facilitating rapid absorption after subcutaneous administration. Comparatively, doramectin’s cyclohexyl group enhances its bioavailability in ruminants .
  • Metabolism and Excretion : this compound undergoes hepatic metabolism via cytochrome P450 enzymes, similar to ivermectin, but its excretion half-life is prolonged due to structural modifications, aligning it closer to doramectin .

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